molecular formula C22H17N3O3S B2394534 N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide CAS No. 312914-20-8

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Cat. No. B2394534
CAS RN: 312914-20-8
M. Wt: 403.46
InChI Key: XWXMRFPSOICFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research due to its unique chemical structure and biological properties. In

Mechanism of Action

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide binds to a hydrophobic groove on the surface of Bcl-2, preventing it from interacting with Bak. This disrupts the balance between pro- and anti-apoptotic proteins, leading to the activation of the apoptotic pathway and ultimately cell death.
Biochemical and Physiological Effects:
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In addition, N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has been shown to inhibit tumor growth in animal models, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is its specificity for the Bcl-2/Bak interaction, which makes it a powerful tool for studying the role of this interaction in apoptosis and cancer. However, its potency can also be a limitation, as high concentrations of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide can lead to off-target effects and toxicity. In addition, the synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide can be challenging and time-consuming, which can limit its availability for use in lab experiments.

Future Directions

There are several future directions for the use of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide in scientific research. One area of focus is the development of more potent and selective inhibitors of the Bcl-2/Bak interaction, which could lead to more effective cancer therapies. Another area of focus is the investigation of the role of Bcl-2/Bak interaction in other diseases, such as neurodegenerative disorders. Finally, the use of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide in combination with other cancer therapies, such as immunotherapy, could lead to more effective and personalized cancer treatments.

Synthesis Methods

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzothiazole with ethyl chloroacetate, followed by hydrolysis and condensation with 3-phenoxybenzoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has been widely used in scientific research as a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak. This interaction is critical for the regulation of apoptosis, and the inhibition of this interaction by N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has been shown to induce apoptosis in cancer cells. N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-14(26)23-16-10-11-19-20(13-16)29-22(24-19)25-21(27)15-6-5-9-18(12-15)28-17-7-3-2-4-8-17/h2-13H,1H3,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXMRFPSOICFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.